molecular formula C29H20N4O2 B15160647 4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine CAS No. 827347-68-2

4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine

Cat. No.: B15160647
CAS No.: 827347-68-2
M. Wt: 456.5 g/mol
InChI Key: JIZKRNVWKKRKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound features a unique structure with a nitrophenyl group, an indole moiety, and a benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Moiety: Starting from a suitable precursor, such as phenylhydrazine and an aldehyde, to form the indole ring.

    Introduction of the Nitrophenyl Group: Nitration of a phenyl ring to introduce the nitro group.

    Formation of the Benzodiazepine Core: Cyclization reactions involving appropriate amines and carbonyl compounds to form the benzodiazepine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or benzodiazepine moieties.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the indole or benzodiazepine rings.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential pharmacological activities, including anxiolytic or anticancer properties.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:

    Binding to Receptors: It may interact with GABA receptors, similar to other benzodiazepines, leading to anxiolytic effects.

    Enzyme Inhibition: It could inhibit specific enzymes, affecting biochemical pathways.

    Signal Transduction: Modulation of signaling pathways involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Nitrazepam: Another benzodiazepine with a nitro group, used as a hypnotic.

    Indole Derivatives: Compounds like tryptophan or serotonin, which contain the indole moiety.

Uniqueness

4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine is unique due to its combination of a nitrophenyl group, an indole moiety, and a benzodiazepine core. This unique structure may confer distinct pharmacological or chemical properties compared to other similar compounds.

Properties

CAS No.

827347-68-2

Molecular Formula

C29H20N4O2

Molecular Weight

456.5 g/mol

IUPAC Name

4-(4-nitrophenyl)-2-(2-phenyl-1H-indol-3-yl)-1H-1,5-benzodiazepine

InChI

InChI=1S/C29H20N4O2/c34-33(35)21-16-14-19(15-17-21)26-18-27(31-25-13-7-6-12-24(25)30-26)28-22-10-4-5-11-23(22)32-29(28)20-8-2-1-3-9-20/h1-18,31-32H

InChI Key

JIZKRNVWKKRKLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC(=NC5=CC=CC=C5N4)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.